molecular formula C18H20Cl2N2O2S B7467417 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

Cat. No. B7467417
M. Wt: 399.3 g/mol
InChI Key: LPVWWACQCCLART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine, also known as DCPP, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 406.3 g/mol. DCPP is widely used as a chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and eventually cell death.
Biochemical and Physiological Effects:
1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has also been shown to inhibit the growth of certain viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been shown to have antibacterial activity against a number of gram-positive and gram-negative bacteria.

Advantages and Limitations for Lab Experiments

1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is also soluble in a wide range of organic solvents, making it easy to work with in the lab. However, there are also some limitations to the use of 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine in lab experiments. It is a highly reactive compound that can be toxic if not handled properly. Additionally, 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has a limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for research on 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine. One area of interest is the development of new anticancer drugs based on the structure of 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine. Researchers are also interested in exploring the potential antiviral and antibacterial properties of 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine, and its potential use in the treatment of infectious diseases. Additionally, there is interest in studying the mechanism of action of 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine in more detail, in order to better understand its biological activity and potential therapeutic applications.
Conclusion:
In conclusion, 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a piperazine derivative that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has also been shown to have an inhibitory effect on the growth of certain cancer cells, making it a potential candidate for the development of anticancer drugs. While there are some limitations to the use of 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine in lab experiments, its potential therapeutic applications make it an important area of research for the future.

Synthesis Methods

The synthesis of 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2,6-dimethylphenylpiperazine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The product is then purified by recrystallization from an appropriate solvent.

Scientific Research Applications

1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has also been shown to have an inhibitory effect on the growth of certain cancer cells, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

1-(2,4-dichlorophenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2S/c1-13-4-3-5-14(2)18(13)21-8-10-22(11-9-21)25(23,24)17-7-6-15(19)12-16(17)20/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVWWACQCCLART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

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